Product packaging for Ethyl 6-fluoronicotinate(Cat. No.:CAS No. 116241-59-9)

Ethyl 6-fluoronicotinate

Cat. No.: B1355504
CAS No.: 116241-59-9
M. Wt: 169.15 g/mol
InChI Key: SWIMQDNPJDCTLE-UHFFFAOYSA-N
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Description

Significance of Fluorinated Pyridine (B92270) Derivatives in Chemical Sciences

Fluorinated pyridine derivatives are a class of compounds of significant interest in the chemical sciences, particularly in medicinal chemistry and materials science. The pyridine ring is a common structural motif in many biologically active compounds and pharmaceuticals. uni-muenster.de The strategic incorporation of fluorine atoms into this ring system can profoundly alter a molecule's properties.

The introduction of fluorine can lead to:

Enhanced Biological Activity: Fluorine's high electronegativity can modify the electronic properties of the pyridine ring, influencing how the molecule interacts with biological targets like enzymes and receptors. frontiersin.orgnih.gov This can lead to increased potency and selectivity. For instance, fluorinated derivatives of pyridine-2,4-dicarboxylate have shown potent inhibition of human 2-oxoglutarate dependent oxygenases, which are important medicinal chemistry targets. ox.ac.uk

Improved Pharmacokinetic Properties: Fluorination can increase a compound's lipophilicity, which can enhance its ability to cross cell membranes and improve its absorption and distribution within the body. ontosight.aifrontiersin.org It can also block sites of metabolic oxidation, increasing the metabolic stability and half-life of a drug. nih.gov

Unique Chemical Reactivity: The presence of a fluorine atom can influence the reactivity of the pyridine ring, opening up new avenues for chemical synthesis and the creation of complex molecular architectures. fluoromart.com

Researchers have developed various methods for the site-selective introduction of fluorine-containing groups into pyridines, highlighting the importance of these compounds as building blocks for new drugs and agrochemicals. uni-muenster.de The position of the fluorine atom on the pyridine ring plays a crucial role in the molecule's efficacy and receptor selectivity. frontiersin.orguni-muenster.de

Overview of Nicotinate (B505614) Ester Research Trajectories

Nicotinate esters, which are derivatives of nicotinic acid (niacin or vitamin B3), are another important class of compounds in chemical research. Their research trajectories have been diverse, spanning from fundamental synthesis to applications in drug delivery and materials science.

Key research areas involving nicotinate esters include:

Synthesis and Functionalization: A significant body of research focuses on developing efficient methods for the synthesis of nicotinate esters and their subsequent functionalization. This includes the development of methods for introducing various substituents onto the pyridine ring, such as boronic acid pinacol (B44631) esters for use in Suzuki coupling reactions. researchgate.net

Prodrug Development: Nicotinic acid itself has therapeutic uses, but can have undesirable side effects. Esterification to form nicotinate esters is a common strategy to create prodrugs that can improve the delivery and release of the active compound. nih.gov Research in this area investigates how different ester groups, including fluorinated ones, affect the partitioning and release of the drug. nih.gov

Catalysis and Directed Reactions: Nicotinate esters can act as directing groups in chemical reactions, enabling transformations at specific positions that would otherwise be difficult to achieve. acs.orgacs.org For example, tert-butyl nicotinate has been used as a directing group to facilitate the transformation of amides to esters under mild conditions. acs.orgacs.org

Enzymatic Synthesis: In line with the principles of green chemistry, there is growing interest in using enzymes to synthesize nicotinate ester derivatives. mdpi.com Lipases are often used for the acylation of compounds like vitamin E with nicotinic acid to produce novel ester derivatives with potentially new biological functions. mdpi.com

The table below provides a summary of representative research on nicotinate esters.

Research AreaKey Findings
Synthesis Development of methods for creating nicotinate-5-boronic acid pinacol ester for Suzuki couplings. researchgate.net
Prodrugs Investigation of fluorophilicity of alkyl and polyfluoroalkyl nicotinic acid ester prodrugs for fluorocarbon-based drug delivery. nih.gov
Directed Catalysis Use of tert-butyl nicotinate as a directing group for Zn-catalyzed amide-to-ester transformations. acs.orgacs.org
Enzymatic Synthesis Lipase-catalyzed synthesis of vitamin E nicotinate. mdpi.com

Rationale for Comprehensive Academic Inquiry into Ethyl 6-fluoronicotinate

A comprehensive academic inquiry into this compound is justified by its position at the intersection of two highly significant areas of chemical research: fluorinated pyridines and nicotinate esters. The combination of these two structural features in a single molecule provides a compelling rationale for its detailed study.

The primary motivations for investigating this compound include:

A Versatile Synthetic Intermediate: As a fluorinated nicotinate ester, this compound serves as a valuable building block for synthesizing more complex molecules. lookchem.com The fluorine atom at the 6-position and the ethyl ester at the 3-position offer distinct sites for chemical modification. For example, it is a precursor in the synthesis of more complex fluorinated compounds. nih.gov

Potential for Novel Biological Activity: The presence of the 6-fluoro substituent is expected to impart unique biological properties, drawing from the established significance of fluorination in medicinal chemistry. ontosight.ainih.gov Its structural similarity to other biologically active fluorinated pyridines suggests potential applications in drug discovery. ox.ac.uk

Probing Structure-Activity Relationships: Studying this compound and its derivatives allows for a systematic investigation of how the interplay between the fluorine atom and the ester group influences chemical reactivity and biological function. This contributes to a deeper understanding of structure-activity relationships in this class of compounds.

Applications in PET Imaging: The fluoronicotinate scaffold is of interest in the development of radiolabeling agents for Positron Emission Tomography (PET) imaging. The synthesis of 2,3,5,6-tetrafluorophenyl 6-[¹⁸F]fluoronicotinate highlights the utility of this core structure for creating imaging agents to visualize and monitor disease states. nih.govacs.org

The table below details the key properties of this compound.

PropertyValue
CAS Number 116241-59-9
Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
Physical Form Liquid
Purity Typically ≥97%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO2 B1355504 Ethyl 6-fluoronicotinate CAS No. 116241-59-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-2-12-8(11)6-3-4-7(9)10-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIMQDNPJDCTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558615
Record name Ethyl 6-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116241-59-9
Record name Ethyl 6-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of Ethyl 6 Fluoronicotinate and Its Precursors

Direct Synthesis Routes to Ethyl 6-fluoronicotinate

The most direct route to this compound involves the formation of an ester from the corresponding carboxylic acid.

The conversion of 6-Fluoronicotinic acid to this compound is a standard esterification reaction. While specific industrial-scale protocols for this exact transformation are proprietary, the synthesis generally follows established chemical principles. Typically, the reaction involves treating 6-Fluoronicotinic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, and heating the mixture to drive the reaction to completion.

Another approach involves the activation of the carboxylic acid group to facilitate nucleophilic attack by ethanol. Reagents like N,N′-dicyclohexylcarbodiimide (DCC) can be used to form an active intermediate, which then readily reacts with ethanol. acs.org For instance, a similar methodology has been employed in the synthesis of other activated esters of fluoronicotinic acid, such as the preparation of 4-nitrophenyl and 2,3,5,6-tetrafluorophenyl (TFP) esters, which are used in bioconjugation. nih.govrsc.org In these cases, coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl) are used to facilitate the ester formation. rsc.org

Synthesis of 6-Fluoronicotinic Acid

The availability of 6-Fluoronicotinic acid is crucial for the synthesis of its ethyl ester. Several routes to this precursor have been developed, often starting from other halogenated pyridines.

A common strategy for synthesizing 6-Fluoronicotinic acid involves a halogen exchange (Halex) reaction on a bromo-substituted pyridine (B92270) precursor. A patented method describes the synthesis starting from 6-bromonicotinic acid ethyl ester. google.com This process involves two main steps: a fluorination reaction followed by hydrolysis of the ester group. The initial fluorination step displaces the bromine atom with a fluorine atom, and the subsequent hydrolysis converts the ethyl ester to the desired carboxylic acid. google.com

The key step in converting halopyridines to their fluoro-analogs is the nucleophilic aromatic substitution (SNAr) reaction using a fluoride (B91410) source. Anhydrous tetramethylammonium (B1211777) fluoride (TMAF) has proven to be an effective reagent for this transformation. google.com The use of anhydrous, soluble fluoride sources like TMAF allows the reaction to proceed under milder conditions compared to traditional alkali metal fluorides like CsF, which often require high temperatures. acs.orgnih.gov

In a specific example, 6-bromonicotinic acid ethyl ester is reacted with anhydrous tetramethylammonium fluoride in an organic solvent such as DMF or DMSO. google.com The mixture is heated to between 40-50 °C for approximately 16 hours to ensure the complete conversion of the starting material. google.com Following the fluorination, the resulting 6-fluoronicotinate ester is hydrolyzed using a sodium hydroxide (B78521) solution, and subsequent acidification with hydrochloric acid precipitates the final product, 6-fluoronicotinic acid, with yields reported to be around 84-86%. google.com

Table 1: Synthesis of 6-Fluoronicotinic Acid from 6-Bromonicotinic Acid Ethyl Ester google.com
StepReactantsReagents & SolventsConditionsProductYield
1. Fluorination6-bromonicotinic acid ethyl esterAnhydrous tetramethyl ammonium (B1175870) fluoride, DMF40-50 °C, 16 hoursThis compoundIntermediate
2. HydrolysisThis compound (from Step 1)NaOH solution, HCl (for acidification)Room temperature, 3 hours6-Fluoronicotinic acid84.1%

The synthesis of the 6-bromonicotinate precursor itself can be achieved through a regioselective Grignard reaction. A patented method starts with 2,5-dibromopyridine. google.com This process involves a selective Grignard exchange reaction at the 5-position of the pyridine ring using isopropyl magnesium chloride. The reaction is catalyzed by a copper salt, such as cuprous bromide or cuprous iodide. google.com The resulting Grignard reagent is then reacted with a chloroformate, such as ethyl chloroformate or tert-butyl chloroformate, to introduce the ester group at the 3-position, yielding the desired 6-bromonicotinate ester. google.com This method provides good yields while controlling the regioselectivity of the substitution.

Table 2: Synthesis of 6-Bromonicotinate Precursor google.com
Starting MaterialKey ReagentsCatalystIntermediateSecond ReagentProduct
2,5-dibromopyridineIsopropyl magnesium chlorideCuprous bromide or Cuprous iodide5-Bromo-3-pyridylmagnesium chlorideEthyl chloroformate or tert-butyl chloroformate6-Bromonicotinate ester

Advanced Synthetic Transformations Involving Fluorinated Nicotinates

Fluorinated nicotinates serve as valuable building blocks for more complex molecules, particularly in the field of medicinal chemistry and medical imaging. One significant application is the synthesis of activated esters for labeling biomolecules with fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope used in Positron Emission Tomography (PET). acs.org

For this purpose, 6-[¹⁸F]fluoronicotinic acid is converted into a highly reactive ester, such as 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP). acs.orgnih.gov This "prosthetic group" is synthesized by reacting [¹⁸F]fluoride with a trimethylammonium precursor. acs.orgfigshare.com The resulting activated TFP ester is then readily conjugated to biomolecules, such as peptides or proteins, by reacting with amine groups to form stable amide bonds. researchgate.net This two-step methodology allows for the efficient radiolabeling of heat-sensitive biological molecules for PET imaging applications. acs.org

Nucleophilic Aromatic Substitution Strategies (e.g., Fluoride-Chloride Exchange)

Nucleophilic aromatic substitution (SNAr) is a foundational strategy for the synthesis of fluoroarenes, including fluorinated pyridines. This method typically involves the displacement of a good leaving group, such as a chloride ion, by a fluoride ion. The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. The stability of this intermediate, and thus the reaction's feasibility, is enhanced by the presence of electron-withdrawing groups on the aromatic ring. In pyridine derivatives, the ring nitrogen itself acts as an electron-withdrawing feature, facilitating SNAr reactions.

The synthesis of this compound can be accomplished from its chloro-analogue, ethyl 6-chloronicotinate. While direct displacement on the ethyl nicotinate (B505614) scaffold is a viable pathway, related transformations on the pyridine core are well-documented. For instance, the synthesis of this compound has been achieved via the esterification of 6-fluoronicotinic acid, which in turn can be prepared from a precursor like 6-chloronicotinic acid through a halogen exchange (Halex) reaction. whiterose.ac.uk

The reactivity of halopyridines in SNAr reactions is dependent on the position of the halogen. Halogens at the 2- and 4-positions are significantly more activated towards nucleophilic attack than those at the 3-position due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.

PrecursorReagentProductNotes
Ethyl 6-chloronicotinateFluoride source (e.g., KF, CsF)This compoundHalogen exchange reaction (Halex) is a common method for introducing fluorine.
2-Chloropyridine derivativesVarious nucleophiles2-Substituted pyridinesThe 2-position is activated for SNAr due to proximity to the ring nitrogen. psu.edu
4-Chlorothieno[3,2-d]pyrimidinecis-2,6-Dimethyl-morpholine(2R,6S)-2,6-Dimethyl-4-(thieno[3,2-d]pyrimidin-4-yl)morpholineDemonstrates SNAr on related nitrogen-containing fused heterocycles.

C-H Activation and Functionalization Approaches on Pyridine Scaffolds

Direct C-H activation has emerged as a powerful and atom-economical tool for functionalizing pyridine rings, bypassing the need for pre-functionalized starting materials. This approach allows for the late-stage introduction of fluorine atoms into complex molecules, which is highly valuable in drug discovery. acs.org

One prominent method involves the use of silver(II) fluoride (AgF2). This reagent has been shown to selectively fluorinate pyridines and related diazines at the C-H bond adjacent to the ring nitrogen (the 2-position). nih.govorgsyn.org The reactions are typically fast, occurring at or near ambient temperature, and tolerate a wide array of functional groups, including ketones, esters, and even other halogens. psu.edu The proposed mechanism suggests that the reaction is initiated by the coordination of the basic nitrogen atom to the silver center. acs.org

Rhodium(III) catalysis offers another sophisticated route for C-H functionalization. nih.gov For example, a Rh(III)-catalyzed approach has been developed to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govresearchgate.net This method demonstrates high regioselectivity and is convenient as reactions can often be set up in the air. nih.gov

SubstrateReagent/CatalystProductYieldReference
2-PhenylpyridineAgF22-Fluoro-6-phenylpyridine78% orgsyn.org
2-(Benzyloxy)-3-picolineAgF22-(Benzyloxy)-3-fluoro-6-methylpyridine98% psu.edu
α-Fluoro-α,β-unsaturated oximes + Alkynes[Cp*RhCl2]2, CsOAc3-Fluoropyridines- nih.govresearchgate.net
(Boc-protected) betahistineAgF22-Fluoro derivative of betahistine98% acs.orgscispace.com

Palladium- and Nickel-Catalyzed Reactions in Fluorinated Pyridine Synthesis

Transition metals like palladium and nickel play a crucial role in the synthesis and modification of fluorinated pyridines, primarily through cross-coupling reactions and C-F bond activation.

Palladium catalysis is a cornerstone of modern organic synthesis, though its application in direct C-H fluorination has been challenging. However, it is widely used for C-H arylation, olefination, and other coupling reactions on pyridine scaffolds, which can be precursors to or derivatives of fluorinated systems. nih.govacs.org For instance, palladium-catalyzed C-H arylation of 2-quinolinecarboxyamide derivatives demonstrates the metal's ability to functionalize C-H bonds on the pyridine ring adjacent to a directing group. nih.gov The development of ligands that facilitate C-F reductive elimination from Pd(II) or Pd(IV) centers is an active area of research aiming to make palladium-catalyzed fluorination more efficient. pku.edu.cn

Nickel catalysts have shown significant promise, particularly in reactions involving C-F bond activation. acs.org A notable application is hydrodefluorination (HDF), where a C-F bond is replaced by a C-H bond. chemrxiv.orgwikipedia.org This is useful for the selective synthesis of partially fluorinated pyridines from readily available polyfluorinated precursors. chemrxiv.orgwikipedia.org For example, the nickel(0) complex [Ni(iPrPN)(COD)] has been identified as an efficient precatalyst for the regioselective hydrodefluorination of 2-fluoro and 2,6-difluoropyridines at the 2- and 6-positions using pinacolborane (HBPin) as a hydrogen source. chemrxiv.org Mechanistic studies indicate that the process involves the oxidative addition of the C-F bond to the nickel center. chemrxiv.orgwikipedia.org

Reaction TypeCatalyst SystemSubstrateProductKey FeatureReference
Hydrodefluorination[Ni(iPrPN)(COD)] / HBPin2,6-DifluoropyridinePyridineRegioselective double HDF at 2- and 6-positions. chemrxiv.orgsynthical.com
C-H ArylationPd(OAc)2 / PPh3N-(2-bromophenyl)picolinamideFused tricyclic lactamIntramolecular C-H/C-Br coupling. nih.gov
C-H AlkenylationPd(OAc)2α,β-Unsaturated oxime ether + AlkeneMultisubstituted pyridineFollowed by aza-6π-electrocyclization. acs.org
TrifluoromethylthiolationCp*Co(III) / AgSCF32-Phenylpyridine derivativesortho-SCF3 functionalized productC-H activation directed by the pyridine nitrogen. nih.gov

Asymmetric Fluorination Techniques and Stereoselective Synthesis

The demand for enantiopure fluorinated compounds in the life sciences has spurred the development of asymmetric fluorination and stereoselective synthesis methods. Biocatalysis, using isolated enzymes or whole-cell systems, has emerged as a powerful and green alternative to traditional chemical methods. nih.gov

A chemoenzymatic approach has been successfully employed for the preparation of chiral pyridine-based α-fluorinated secondary alcohols. nih.govresearchgate.net This two-step process begins with the chemical synthesis of a prochiral α-halogenated ketone from a picoline derivative. nih.govnih.govresearchgate.net The key step is the subsequent asymmetric reduction of the ketone, which is catalyzed by an alcohol dehydrogenase (ADH). nih.govnih.gov For example, the ADH from Lactobacillus kefir has been used to reduce various α-fluorinated ketones, yielding the corresponding chiral alcohols with excellent enantiomeric excess (95% to >99% ee) and high yields. nih.govnih.gov This strategy demonstrates high potential for synthesizing valuable chiral building blocks that incorporate both a fluorine atom and a pyridine ring in close proximity to a stereocenter. nih.gov

Substrate (Prochiral Ketone)EnzymeProduct (Chiral Alcohol)YieldEnantiomeric Excess (ee)Reference
2-Fluoro-1-(pyridin-2-yl)ethan-1-oneADH from Lactobacillus kefir(R)-2-Fluoro-1-(pyridin-2-yl)ethan-1-olup to 98%>99% nih.govnih.gov
2,2-Difluoro-1-(pyridin-2-yl)ethan-1-oneADH from Lactobacillus kefir(R)-2,2-Difluoro-1-(pyridin-2-yl)ethan-1-olup to 98%>99% nih.govnih.gov
1-(Pyridin-2-yl)ethan-1-oneADH from Lactobacillus kefir(R)-1-(Pyridin-2-yl)ethan-1-ol93%>99% nih.gov

Multistep Synthesis of Complex Molecular Architectures Featuring Fluorinated Nicotinate Moieties

Fluorinated nicotinate moieties and related fluoropyridine structures are valuable building blocks for the construction of complex, biologically active molecules. Their incorporation can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

One powerful strategy for accessing complex piperidines is the hydrogenation of the corresponding pyridine precursors. A robust method for the cis-selective hydrogenation of fluoropyridines using a heterogeneous palladium catalyst (Pd(OH)2 on carbon) has been developed to produce a wide range of (multi)fluorinated piperidines. huji.ac.ilacs.org This protocol has been applied to the synthesis of fluorinated derivatives of important drugs like methylphenidate (Ritalin), bupivacaine, and ropivacaine, showcasing the utility of fluoropyridines in late-stage functionalization and drug modification. acs.orgnih.gov

Continuous flow chemistry offers a safe and efficient platform for multistep syntheses, especially when dealing with hazardous intermediates like organic azides. acs.orgresearchgate.net A continuous flow total synthesis of the antiepileptic drug rufinamide (B1680269) has been reported. acs.orgacs.org This process involves the in-situ generation of 2,6-difluorobenzyl azide (B81097), which then undergoes a [3+2] cycloaddition with propiolamide. acs.org The use of a copper tubing reactor was found to catalyze the cycloaddition, leading to rufinamide in high yield and regioselectivity. acs.org While this example uses a fluorinated benzene (B151609) ring, the principles of using fluorinated heteroaromatic building blocks in complex, multistep flow syntheses are directly applicable.

Target Molecule/ClassKey Synthetic StepPrecursor TypeKey FeaturesReference
Fluorinated drug derivatives (Ritalin, Bupivacaine)Heterogeneous HydrogenationSubstituted fluoropyridinesPalladium-catalyzed reduction of the pyridine ring to a piperidine (B6355638). acs.orgnih.gov
Rufinamide[3+2] Cycloaddition2,6-Difluorobenzyl azideContinuous flow synthesis for safe handling of azide intermediate. acs.orgacs.org
all-cis-(Multi)fluorinated piperidinesDearomatization-HydrogenationFluoropyridine precursorsRhodium-catalyzed one-pot process provides high diastereoselectivity. nih.govmdpi.com

Chemical Reactivity and Mechanistic Investigations of Ethyl 6 Fluoronicotinate and Its Analogs

Reactivity Profiles of the Pyridine (B92270) Ring System

The chemical behavior of Ethyl 6-fluoronicotinate is largely dictated by the electronic properties of its substituted pyridine ring. The pyridine nucleus is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which significantly influences its reactivity compared to benzene (B151609). This electron deficiency is further intensified by the presence of two electron-withdrawing substituents: a fluorine atom at the 6-position and an ethyl carboxylate group at the 3-position.

Electrophilic Aromatic Substitution (SEAr):

Pyridine and its derivatives are generally resistant to electrophilic aromatic substitution. uoanbar.edu.iqwikipedia.org The nitrogen atom's inductive effect decreases the electron density of the ring, deactivating it towards attack by electrophiles. uoanbar.edu.iq Furthermore, under the acidic conditions often required for these reactions (e.g., nitration or sulfonation), the ring nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge dramatically increases the deactivation of the ring, making electrophilic attack even more difficult. uoanbar.edu.iqwikipedia.org In the case of this compound, the additional strong inductive effects of the fluorine and ester groups further deplete the ring of electron density, rendering it highly unreactive toward electrophilic substitution. When such reactions are forced under vigorous conditions, substitution on a pyridine ring typically occurs at the 3-position, which is the position of relatively highest electron density. uoanbar.edu.iq

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced in this compound. The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. nih.govalgoreducation.com The stability of this intermediate is crucial to the reaction rate.

The pyridine nitrogen, being ortho to the 6-position, along with the ester group, helps to stabilize the negative charge of the Meisenheimer intermediate through resonance and induction, thereby activating the ring for nucleophilic attack. The fluorine atom at the 6-position serves as an excellent leaving group in this context. Consequently, this compound readily undergoes SNAr reactions at the C-6 position with a variety of nucleophiles.

Table 1: Comparison of Reactivity in Aromatic Substitution

Reaction TypeReactivity of BenzeneReactivity of PyridineReactivity of this compoundFavored Position(s)
Electrophilic Substitution ReactiveDeactivatedHighly DeactivatedC-3 (on pyridine)
Nucleophilic Substitution UnreactiveActivatedHighly ActivatedC-2, C-4, C-6 (on pyridine)

The fluorine substituent at the C-6 position has a profound impact on the reactivity of the pyridine ring, primarily by facilitating nucleophilic aromatic substitution.

Inductive Electron Withdrawal: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect significantly lowers the electron density around the ring, particularly at the carbon atom to which it is attached (the ipso-carbon), making it highly electrophilic and prone to attack by nucleophiles. nih.govacs.org

Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent loss of the leaving group. masterorganicchemistry.com The high electronegativity of fluorine stabilizes the transition state leading to this intermediate. This stabilizing effect is so pronounced that fluoropyridines are significantly more reactive in SNAr reactions than their chloro- or bromo- analogs. nih.govacs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.org

Table 2: Relative Rates of SNAr for Halopyridines

Halogen at C-2Relative Rate of Reaction with NaOEt in EtOHKey Factor
F320High electronegativity stabilizes intermediate
Cl1-
Br~0.75Lower electronegativity, weaker C-X bond
I~0.4Lowest electronegativity, weakest C-X bond

Data based on comparative reactivity principles. masterorganicchemistry.comacs.org

Reactions Involving the Ester Functionality

The ethyl ester group of this compound undergoes reactions typical of carboxylic acid esters, including transesterification, hydrolysis, and condensation.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. The reaction is typically catalyzed by either an acid (e.g., sulfuric acid) or a base (e.g., a sodium alkoxide). orgsyn.orggoogleapis.com The reaction is an equilibrium process. orgsyn.org

Mechanism (Base-Catalyzed):

An alkoxide (e.g., CH₃O⁻) acts as a nucleophile, attacking the carbonyl carbon of the ethyl ester.

A tetrahedral intermediate is formed.

The ethoxide ion (CH₃CH₂O⁻) is eliminated, regenerating a carbonyl and forming the new methyl ester.

To drive the reaction to completion, a large excess of the reactant alcohol is often used, or the lower-boiling alcohol product (in this case, ethanol) is removed by distillation as it forms. google.com

Ester hydrolysis is the cleavage of the ester back to its constituent carboxylic acid and alcohol. This can be achieved under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The ester is heated with water in the presence of a strong acid catalyst, establishing an equilibrium that yields 6-fluoronicotinic acid and ethanol (B145695).

Saponification (Base-Promoted Hydrolysis): This reaction involves heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). youtube.commasterorganicchemistry.com The process is effectively irreversible and results in the formation of the sodium salt of the carboxylic acid (sodium 6-fluoronicotinate) and ethanol. masterorganicchemistry.comoperachem.com The irreversibility stems from the final step, where the carboxylic acid formed immediately reacts with the alkoxide base in a highly favorable acid-base reaction. masterorganicchemistry.com The free 6-fluoronicotinic acid can be liberated in a subsequent step by acidification with a strong mineral acid. operachem.com

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. wikipedia.orgbyjus.com A key requirement is that at least one of the esters must possess α-hydrogens to be deprotonated and form a nucleophilic enolate. byjus.com

This compound itself lacks α-hydrogens and therefore cannot self-condense. However, it can participate in a Crossed Claisen Condensation . In this variation, this compound acts as the "acceptor" ester (the electrophile), while a different enolizable ester (e.g., ethyl acetate) acts as the "donor" after being converted to its enolate by a strong base like sodium ethoxide. libretexts.org

Mechanism Outline (Crossed Claisen):

Enolate Formation: A strong base (e.g., NaOEt) removes an α-proton from the donor ester (e.g., ethyl acetate) to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound.

Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating the ethoxide leaving group to form a β-keto ester. masterorganicchemistry.com

The product of a crossed Claisen reaction between this compound and ethyl acetate (B1210297) would be ethyl 2-(6-fluoropyridin-3-yl)-3-oxobutanoate.

Table 3: Summary of Reactions at the Ester Group

ReactionReagentsCatalyst/ConditionsProduct(s)
Transesterification Another alcohol (R'-OH)Acid or BaseNew ester (R'-6-fluoronicotinate) + Ethanol
Saponification Strong base (e.g., NaOH)HeatSalt of acid (Sodium 6-fluoronicotinate) + Ethanol
Crossed Claisen Condensation Enolizable ester (e.g., Ethyl acetate)Strong base (e.g., NaOEt)β-keto ester

Reaction Mechanisms of Functional Group Interconversions

The chemical versatility of this compound is rooted in the reactivity of its constituent functional groups: the pyridine ring, the fluorine substituent, and the ethyl ester. Functional group interconversions are pivotal in synthesizing analogs and more complex derivatives. The mechanisms governing these transformations, particularly substitution, reduction, and oxidation, are critical to understanding and predicting the compound's chemical behavior.

Substitution Reactions (e.g., SN1, SN2 pathways)

While the prompt mentions SN1 and SN2 pathways, it is crucial to clarify that these mechanisms are characteristic of nucleophilic substitution at sp³-hybridized (aliphatic) carbon centers. This compound, being an aromatic heterocycle, undergoes nucleophilic substitution at an sp²-hybridized carbon of the pyridine ring. This process occurs via a different mechanism known as Nucleophilic Aromatic Substitution (SNAr). wikipedia.org The SNAr mechanism is distinct from SN1 and SN2 reactions and does not proceed through a backside attack (as in SN2) or the formation of an unstable aryl cation (as in SN1). wikipedia.orgmasterorganicchemistry.com

The SNAr reaction of this compound typically proceeds through a two-step addition-elimination pathway. wikipedia.orgtotal-synthesis.com

Addition of the Nucleophile: A nucleophile attacks the carbon atom bonded to the fluorine (the C-6 position). This position is highly electrophilic due to the electron-withdrawing effects of both the fluorine atom and the ring nitrogen. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The negative charge in this intermediate is delocalized across the ring and is particularly stabilized by the electron-withdrawing ester group and the ring nitrogen. masterorganicchemistry.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion, which is a competent leaving group in this context.

A key feature of SNAr reactions is the reactivity trend of halogens as leaving groups, which is often F > Cl > Br > I. masterorganicchemistry.comnih.gov This is contrary to the trend in SN1/SN2 reactions and is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine makes the attached carbon more electrophilic, thereby accelerating the rate-determining addition step. masterorganicchemistry.comtotal-synthesis.com The reaction of 2-fluoropyridine with sodium ethoxide, for example, is reported to be 320 times faster than that of 2-chloropyridine. nih.govacs.org

The SNAr reaction on fluoropyridine systems allows for the introduction of a wide array of functional groups by using various nucleophiles.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridine Analogs
Fluoropyridine SubstrateNucleophileConditionsProductReference
2-FluoropyridineNaOEt (Sodium ethoxide)EtOH (Ethanol)2-Ethoxypyridine nih.govacs.org
2-FluoropyridineMorpholineK2CO3, DMSO, 80 °C4-(pyridin-2-yl)morpholine nih.gov
2-FluoropyridineIndoleNaH, Dioxane, 100 °C1-(pyridin-2-yl)-1H-indole nih.gov
Methyl 5-bromo-2-fluoropicolinateButanolNaH, THF, rtMethyl 5-bromo-2-butoxypicolinate nih.govacs.org
Pentafluoropyridine3-HydroxybenzaldehydeK2CO3, DMF, 60 °C4-((perfluoropyridin-yl)oxy)benzaldehyde rsc.org

Reduction and Oxidation Transformations

The functional groups of this compound allow for distinct reduction and oxidation transformations, targeting either the ester moiety or the heterocyclic ring.

Reduction: The reduction of this compound can follow two primary pathways: reduction of the ethyl ester group or reduction of the pyridine ring.

Ester Reduction: The ethyl ester can be reduced to a primary alcohol, yielding (6-fluoropyridin-3-yl)methanol. While simple sodium borohydride (B1222165) (NaBH₄) is often unreactive towards esters, its reactivity can be enhanced. For instance, a NaBH₄-Methanol system has been successfully used to reduce methyl nicotinate (B505614) to 3-pyridyl methanol. scholarsresearchlibrary.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also readily accomplish this transformation.

Pyridine Ring Reduction: The aromatic pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This transformation converts this compound into ethyl 6-fluoropiperidine-3-carboxylate (ethyl 6-fluoronipecotinate). This process typically requires a metal catalyst (e.g., Rhodium, Ruthenium, Platinum) and hydrogen gas, often under pressure. The enantioselective hydrogenation of ethyl nicotinate to ethyl nipecotinate using chiral catalysts has been reported. researchgate.net Additionally, electrochemical methods have been employed for the reduction of ethyl nicotinate. researchgate.net A patent also describes the reduction of a related pyrroline (B1223166) ring to a pyrrolidine (B122466) using NaBH₄ in isopropanol (B130326) as part of a multi-step synthesis starting from ethyl nicotinate. google.com

Table 2: Reduction Methodologies for Nicotinate Esters
SubstrateReagent/MethodFunctional Group ReducedProductReference
Methyl nicotinateNaBH4-MeOH systemEster3-Pyridyl methanol scholarsresearchlibrary.com
Ethyl nicotinateCatalytic Hydrogenation (Chiral Rh catalyst)Pyridine RingEthyl nipecotinate researchgate.net
Ethyl nicotinateElectrochemical Reduction (Lead cathode)Ester3-Hydroxymethylpyridine researchgate.net
Myosmine (from Ethyl nicotinate)NaBH4 in isopropanolPyrroline Ring (Imine)Nornicotine google.com

Oxidation: The pyridine ring is an electron-deficient aromatic system, which makes it generally resistant to oxidative transformations under standard conditions. acs.org Its aromaticity provides significant stability. Oxidation is more commonly observed in the reverse reaction, where a 1,4-dihydropyridine (B1200194) is aromatized to a pyridine derivative. wum.edu.pk Therefore, direct oxidation of the fluoropyridine ring of this compound is not a typical reaction pathway. Any oxidative process would likely require prior reduction of the ring to a less stable dihydropyridine (B1217469) or piperidine form, which could then be re-aromatized (oxidized) to the pyridine scaffold.

Computational and Theoretical Mechanistic Studies

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful insights into the reaction mechanisms, transition states, and thermodynamics of chemical processes that are often difficult to probe experimentally. ias.ac.innih.govmdpi.com While specific studies on this compound are not widely published, extensive theoretical work on analogous fluorinated heterocycles, pyridines, and esters allows for a robust understanding of its likely mechanistic behavior.

Substitution Reactions: Theoretical studies on SNAr reactions confirm the mechanistic steps outlined previously. DFT calculations can model the energy profile of the reaction, identifying the Meisenheimer complex as a true intermediate and locating the transition states leading to its formation and collapse. Such studies have been used to rationalize the profound effect of fluorine substitution on reactivity. nih.gov Computations on 2-fluoroaziridine, for instance, showed that fluorine substitution dramatically increases the rate of nucleophilic attack by more than 10¹¹ compared to the unsubstituted aziridine. nih.gov This acceleration is attributed to the strong inductive electron-withdrawal by fluorine, which stabilizes the transition state leading to the intermediate. Similar principles apply to this compound, where the fluorine atom and the ring nitrogen activate the C-6 position towards nucleophilic attack. DFT has also been used to examine and predict the nucleophilicity of various substituted pyridines, which is a key factor in their role as organocatalysts and their reactivity in substitution reactions. ias.ac.in

Ester Transformations: DFT calculations have been employed to explore the mechanism and thermodynamics of ester transformations, such as Ni-catalyzed amidation. nih.govmdpi.com These studies detail the elementary steps of the reaction, including oxidative addition, proton transfer, and reductive elimination. mdpi.com They highlight that such transformations can be reversible and that an understanding of the reaction thermodynamics is crucial for optimizing reaction design. nih.gov While not directly involving SNAr, these computational models provide a framework for understanding the energetics of functional group interconversions at the ester position of this compound.

Table 3: Application of Computational Studies to Related Systems
System StudiedComputational MethodKey Mechanistic InsightReference
Substituted PyridinesDFT/B3LYPPredicted nucleophilicity based on HOMO-LUMO energies and correlation with experimental values. ias.ac.in
Fluorinated AziridinesMP2Fluorine substitution was calculated to increase the rate of nucleophilic ring-opening by a factor of >1011. nih.gov
Ni-Catalyzed Amidation of EstersDFTElucidated the cross-coupling mechanism involving oxidative addition and reductive elimination; highlighted the importance of reaction thermodynamics. nih.govmdpi.com
Nucleophilic Aromatic SubstitutionAb initio methodsComputational studies identified Meisenheimer-like transition states and, in some cases, stable Meisenheimer intermediates, depending on the substrate. nih.gov

Spectroscopic Characterization and Structural Elucidation in Research of Ethyl 6 Fluoronicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For Ethyl 6-fluoronicotinate, ¹H, ¹⁹F, and ¹³C NMR analyses are crucial for a complete structural assignment.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the protons of the ethyl ester group are observed.

Research findings have reported the following ¹H NMR data for this compound, recorded on a 400 MHz spectrometer in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) whiterose.ac.uk. The aromatic region shows three distinct signals for the protons on the fluoropyridine ring. The proton at position 2 (H-2), adjacent to the nitrogen atom, appears as a doublet at approximately 8.55 ppm with a small coupling constant (J = 2.0 Hz), indicative of meta-coupling whiterose.ac.uk. The other two aromatic protons would be expected to show characteristic splitting patterns based on their coupling to each other and to the fluorine atom.

The ethyl group protons give rise to a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) are adjacent to an oxygen atom, which deshields them, causing them to resonate downfield as a quartet due to coupling with the three methyl protons. The terminal methyl protons (-CH₃) appear further upfield as a triplet, resulting from coupling with the two methylene protons.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (Pyridine Ring)8.55d (doublet)2.0
H-4 (Pyridine Ring)Data not availableData not availableData not available
H-5 (Pyridine Ring)Data not availableData not availableData not available
-OCH₂CH₃Data not availableq (quartet)Data not available
-OCH₂CH₃Data not availablet (triplet)Data not available

Note: Complete experimental data for all protons were not available in the searched sources. The provided data is based on the partial information found. whiterose.ac.uk

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to observe. The chemical shift of the fluorine atom in this compound is influenced by its position on the aromatic ring and the electronic effects of the neighboring nitrogen atom and the ester group.

While specific experimental data for the ¹⁹F NMR chemical shift of this compound was not found in the available research, the signal for a fluorine atom attached to an aromatic ring (Ar-F) typically appears in a characteristic region of the spectrum ucsb.edualfa-chemistry.com. The chemical shifts in ¹⁹F NMR are generally reported relative to a standard such as trichlorofluoromethane (B166822) (CFCl₃). For fluoroaromatic compounds, this range can be broad, but it provides a definitive confirmation of the presence of the fluorine atom in the molecule's structure.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure of this compound gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments.

The spectrum would be expected to show eight distinct signals corresponding to the five carbons of the pyridine ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group. The carbonyl carbon (C=O) is typically found furthest downfield (around 160-180 ppm) compoundchem.compressbooks.pubbhu.ac.in. The aromatic carbons attached to the electronegative fluorine and nitrogen atoms would also exhibit characteristic downfield shifts, with their exact positions influenced by coupling to the fluorine atom (C-F coupling). The carbons of the ethyl group (-CH₂- and -CH₃) would appear in the upfield region of the spectrum compoundchem.compressbooks.pubbhu.ac.in. Although ¹³C NMR is a standard characterization technique, specific experimental peak values for this compound were not available in the surveyed literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is used to confirm the presence and purity of a target compound in a mixture. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule.

For this compound (C₈H₈FNO₂), the theoretical monoisotopic mass is 169.0539 g/mol . In an HRMS analysis, the experimentally measured mass is expected to be very close to this calculated value, typically within a few parts per million (ppm), which serves as a strong confirmation of the compound's identity researchgate.net. While research indicates that LCMS and HRMS were utilized in the analysis of this compound, the specific experimental m/z values were not detailed in the available sources whiterose.ac.uk.

PropertyValue
Molecular FormulaC₈H₈FNO₂
Theoretical Monoisotopic Mass169.0539 u
Theoretical Average Mass169.151 u
Experimental HRMS [M+H]⁺Data not available

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.

The FTIR spectrum of this compound shows several key absorption bands that confirm its structure. A strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group is a prominent feature, typically appearing around 1700-1750 cm⁻¹ rsc.org. Research has identified this peak at 1677 cm⁻¹ (strong) whiterose.ac.uk. The spectrum also shows characteristic peaks for C-H bonds, C-N and C=C bonds within the aromatic ring, and the C-O bond of the ester. The C-F bond stretch also gives a characteristic absorption.

The following table summarizes the reported FTIR spectral data for this compound whiterose.ac.uk.

Wavenumber (cm⁻¹)IntensityAssignment
3466MediumN-H or O-H stretch (possibly overtone or impurity)
3287MediumN-H or O-H stretch (possibly overtone or impurity)
2984WeakC-H stretch (aliphatic)
1677StrongC=O stretch (ester carbonyl)
1608StrongC=C stretch (aromatic ring)
1519StrongC=C/C=N stretch (aromatic ring)
1270StrongC-O stretch (ester)
1103StrongC-F stretch

Chromatographic Methods for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the research and development of pharmaceutical compounds and fine chemicals, including this compound. Its utility lies in its high resolution, sensitivity, and reproducibility, making it an indispensable tool for assessing the purity of the final compound and for real-time monitoring of the progress of chemical reactions.

In the analysis of this compound, reverse-phase HPLC (RP-HPLC) is a commonly employed method. This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the presence of the ethyl ester and the aromatic pyridine ring, this compound possesses a moderate degree of hydrophobicity, making it well-suited for retention and separation on standard C18 or C8 columns.

Purity Determination:

For the determination of purity, a validated HPLC method is crucial to identify and quantify any impurities present in the final product. These impurities can originate from starting materials, by-products of the synthesis, or degradation products. A typical HPLC setup for the purity analysis of this compound would involve a C18 column with a gradient elution system. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with a range of polarities.

A photodiode array (PDA) or a UV-Vis detector is commonly used for detection, typically set at a wavelength where the pyridine ring of this compound exhibits strong absorbance. The purity is then calculated by comparing the peak area of the main compound to the total area of all observed peaks.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min, 30% B; 5-20 min, 30-80% B; 20-25 min, 80% B; 25-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL

Reaction Monitoring:

HPLC is also a powerful tool for monitoring the progress of the synthesis of this compound. By taking small aliquots from the reaction mixture at different time intervals, quenching the reaction, and analyzing them by HPLC, researchers can track the consumption of starting materials and the formation of the desired product. This real-time analysis provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and minimize the formation of by-products.

The chromatographic conditions for reaction monitoring are often similar to those used for purity analysis, although faster, isocratic methods can be developed if the primary goal is to quickly assess the conversion of a key starting material.

Table 2: Representative Data from HPLC Reaction Monitoring for the Synthesis of this compound

Time (hours)Starting Material A (Peak Area)Starting Material B (Peak Area)This compound (Peak Area)
015432879876540
11102345701234456789
2758912482345890123
43214562045671345678
654321345671567890
8<1000<10001589012

The fluorine atom in the 6-position of the nicotinic acid backbone can influence the chromatographic behavior of the molecule. The high electronegativity of fluorine can alter the electron density of the pyridine ring and affect its interaction with the stationary phase, potentially leading to different retention times compared to its non-fluorinated analog, ethyl nicotinate (B505614). This difference in retention can be exploited to achieve good separation from related impurities. The unique properties of fluorinated compounds can sometimes be leveraged by using specialized fluorinated HPLC phases, which can offer alternative selectivity compared to traditional C18 columns. chromatographyonline.com

Applications of Ethyl 6 Fluoronicotinate As a Versatile Chemical Building Block

Utilization in Organic Synthesis

The chemical reactivity of Ethyl 6-fluoronicotinate makes it a valuable starting material for the synthesis of more complex molecular architectures. The fluorine atom at the 6-position is a competent leaving group, and the ester functionality provides a handle for various chemical transformations.

Precursor for Heterocyclic Compounds

This compound and its parent acid are key precursors in the construction of fused heterocyclic systems, particularly quinolones and naphthyridines, which form the core of many synthetic antibacterial agents. A notable example is the synthesis of Enoxacin, a second-generation fluoroquinolone antibiotic.

In a multi-step synthesis, a fluoronicotinic acid derivative is subjected to a series of reactions, including condensation and cyclization, to build the characteristic 1,8-naphthyridine (B1210474) core. The initial fluoronicotinate moiety provides the foundational pyridine (B92270) ring and the fluorine atom that is ultimately incorporated into the final active molecule. The synthesis of Enoxacin showcases the utility of fluoronicotinic acid derivatives in creating complex, biologically relevant heterocyclic structures nih.govmdpi.comnih.govmdpi.com. The general pathway involves building the second ring onto the initial pyridine scaffold.

Role in the Construction of Functionalized Pyridine Scaffolds

The pyridine ring of this compound is electron-deficient, a property enhanced by the electronegative fluorine atom and the ester group. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a powerful reaction for functionalizing aromatic systems wikipedia.orgmasterorganicchemistry.comlibretexts.org.

In this context, the fluorine atom at the C-6 position acts as an excellent leaving group. This allows for the direct introduction of a wide array of nucleophiles at this position, thereby creating novel functionalized pyridine scaffolds. The reaction is regioselective, reliably occurring at the carbon atom bearing the fluorine. This strategy is fundamental in the synthesis of many pharmaceutical compounds. For instance, in the synthesis of the aforementioned Enoxacin, a key step involves the nucleophilic substitution of the halide at the 7-position (analogous to the 6-position in the starting nicotinate) with a piperazine (B1678402) moiety nih.govmdpi.com. This reaction transforms the simple pyridine core into a more complex and substituted scaffold, which is crucial for its biological activity.

Table 1: Nucleophilic Aromatic Substitution (SNAr) on Activated Pyridine Rings

Reactant Nucleophile Product Significance
6-Fluoro-substituted Pyridine Amines (e.g., Piperazine) 6-Amino-substituted Pyridine Introduction of basic groups to modulate solubility and receptor binding.
6-Fluoro-substituted Pyridine Alkoxides (e.g., Methoxide) 6-Alkoxy-substituted Pyridine Modification of electronic properties and metabolic stability.

Integration into Medicinal Chemistry Research (Excluding Clinical Human Trials)

Beyond its role in pure organic synthesis, this compound serves as a starting point for molecules designed for medicinal chemistry research. Its derivatives are explored as potential enzyme inhibitors, components of advanced imaging agents, and as cores for prodrug design.

Development of Enzyme Inhibitors (e.g., Nicotinate (B505614) Phosphoribosyltransferase (NAPRT) inhibition)

Nicotinate phosphoribosyltransferase (NAPRT) is a key enzyme in the Preiss-Handler pathway for NAD biosynthesis. Inhibiting this enzyme is being explored as a potential anti-cancer strategy. Research has focused on various nicotinic acid analogs as potential inhibitors. One of the most studied inhibitors is 2-hydroxynicotinic acid (2-HNA).

To explore the structure-activity relationship of these inhibitors, related isomers have been synthesized and tested. The 6-hydroxy derivative, 6-hydroxynicotinic acid (6-HNA), which could theoretically be synthesized from this compound via hydrolysis and nucleophilic substitution of the fluorine, was evaluated for its ability to inhibit NAPRT. Research findings indicated that neither 5-HNA nor 6-HNA could replicate the enzymatic inhibition and cancer cell sensitization to other drugs that were observed with 2-HNA and 4-HNA. This suggests that the position of the hydroxyl group on the pyridine ring is critical for binding to the NAPRT enzymatic pocket and that the 6-substituted scaffold derived from this compound is not a viable framework for this specific enzyme target.

Exploration in the Synthesis of Radiopharmaceuticals (e.g., ¹⁸F-labeling of biomolecules)

The field of nuclear medicine utilizes positron emission tomography (PET) for in vivo imaging, which requires molecules labeled with positron-emitting isotopes. Fluorine-18 (B77423) (¹⁸F) is the most widely used radionuclide for PET due to its favorable physical properties. The synthesis of ¹⁸F-labeled radiopharmaceuticals often involves the use of prosthetic groups, which are small molecules that are first radiolabeled and then conjugated to a larger biomolecule.

Derivatives of 6-fluoronicotinic acid are prominent in this area. Specifically, activated esters of 6-[¹⁸F]fluoronicotinic acid serve as valuable prosthetic groups for the ¹⁸F-labeling of peptides and proteins. A commonly used agent is 2,3,5,6-tetrafluorophenyl 6-[¹⁸F]fluoronicotinate ([¹⁸F]TFPFN). This reagent is synthesized and then reacted with amine groups (e.g., lysine (B10760008) residues) on a biomolecule to form a stable amide bond, thereby attaching the ¹⁸F label. This method has been successfully used to label single-domain antibody fragments for imaging receptors like HER2 in preclinical models.

Table 2: Radiochemical Synthesis of an ¹⁸F-Labeled Antibody Fragment

Step Reagent/Intermediate Purpose Typical Yield (Decay-Corrected)
1 [¹⁸F]Fluoride Starting radioisotope -
2 2,3,5,6-tetrafluorophenyl 6-nicotinate precursor Synthesis of prosthetic group ~23%
3 [¹⁸F]TFPFN (Prosthetic Group) Radiolabeling agent -
4 Antibody Fragment (e.g., 2Rs15d) Conjugation to biomolecule ~24%

Design of Prodrugs and Their Partitioning Behavior in Model Biological Systems

Prodrug design is a strategy used to overcome undesirable properties of a drug, such as poor solubility or membrane permeability. This often involves attaching a promoiety, such as a lipophilic group, to the active drug molecule, which is later cleaved in vivo. The partitioning behavior of a molecule, often estimated by its LogP (octanol-water partition coefficient), is a key parameter that influences its ability to cross biological membranes.

The fluoroquinolone scaffold, which can be synthesized from fluoronicotinate precursors, has been utilized in prodrug design. In one study, a series of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives were synthesized nih.gov. This involved attaching fatty acid chains of varying lengths to the amine group at the C-7 position of the quinolone core. The addition of these hydrocarbon chains systematically increases the lipophilicity of the molecule, a modification intended to alter its partitioning behavior and potentially improve its pharmacokinetic profile. While these specific compounds were evaluated for cytotoxicity, the synthetic strategy exemplifies how the core scaffold can be modified to create prodrugs with tailored physicochemical properties nih.gov.

Table 3: Modification of a Fluoroquinolone Core with Fatty Amido Chains

Compound ID Attached Fatty Acid Chain Number of Carbon Atoms Expected Impact on Lipophilicity (Partitioning)
8a Hexanoic acid 6 Increase
8b Octanoic acid 8 Greater Increase
8c Decanoic acid 10 Significant Increase
8d Lauric acid 12 High Increase
8e Myristic acid 14 Very High Increase

Mechanistic Insights into Molecular Interactions and Preclinical Biological Activity

While direct preclinical studies on the enzyme inhibition or receptor modulation specifically by this compound are not extensively documented in publicly available research, insights into its potential molecular interactions can be inferred from studies on related fluorinated nicotinic acid esters. The presence of the fluorine atom and the ester functional group are key determinants of its physicochemical properties, which in turn govern its behavior in biological systems.

One critical aspect of preclinical biological activity is the compound's ability to partition between different biological compartments, which is often modeled using biphasic solvent systems. The partitioning behavior of a series of nicotinic acid esters has been investigated to understand their "fluorophilicity," or affinity for fluorinated environments. This property is crucial for applications such as drug delivery in fluorocarbon-based systems.

A study on the partitioning of various hydrocarbon and fluorocarbon-functionalized nicotinic acid esters between perfluoro(methylcyclohexane) (B1211450) (PFMC) and toluene (B28343) provides valuable data. The logarithm of the partition coefficient (log Kp) is a measure of this partitioning. For instance, a positive log Kp indicates a preference for the fluorinated phase. While this compound was not directly studied, the data from its analogues can provide an estimation of its behavior. The study demonstrated that the degree of fluorination significantly impacts the partitioning, with a higher fluorine content generally leading to greater fluorophilicity. nih.gov

Partition Coefficients (log Kp) of Various Nicotinic Acid Esters in a Perfluoro(methylcyclohexane)/Toluene System nih.gov
Ester Alkyl GroupLog KpFluorine Content (wt%)
Methyl-1.720
Ethyl-1.940
2,2,2-Trifluoroethyl-1.6428
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl-0.8555
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl0.1357

Further insights into molecular interactions can be gained from studies of fluorinated nicotinates with model biological membranes. For example, the interaction of a partially fluorinated long-chain nicotinate with dipalmitoylphosphatidylcholine (DPPC), a major component of cell membranes, was investigated. The study revealed that the fluorinated nicotinate is miscible with DPPC at an air-water interface, suggesting it can integrate into lipid bilayers. nih.gov This miscibility is influenced by the geometric packing constraints imposed by the fluorinated tail. Such interactions are crucial for the transport and distribution of the molecule across biological membranes.

Material Science and Specialized Applications

This compound, as a fluorinated heterocyclic compound, holds potential as a valuable building block in material science. The introduction of fluorine into organic molecules can significantly alter their physical and chemical properties, leading to materials with enhanced thermal stability, chemical resistance, and unique optical and electronic characteristics. sigmaaldrich.com

Role in Fluorinated Systems for Material Synthesis

Fluorinated building blocks are integral to the synthesis of a wide range of advanced materials, including polymers and liquid crystals. sigmaaldrich.com While specific studies detailing the polymerization of this compound are limited, its structure suggests potential applications as a monomer or a precursor for more complex monomers. The pyridine ring offers a site for further functionalization, while the fluorine atom can impart desirable properties to the resulting polymer, such as low surface energy, hydrophobicity, and high thermal stability.

The synthesis of fluorinated polymers often involves the polymerization of monomers containing fluoro- or trifluoromethyl groups. These polymers find applications in diverse fields, from high-performance coatings and membranes to advanced optical and electronic devices. researchgate.net The presence of the fluorine atom in this compound can influence the electronic properties of the pyridine ring, which could be exploited in the design of functional polymers for applications in electronics and photonics.

Influence on Phase Behavior and Encapsulation Efficiencies in Microcapsule Formulations

Microencapsulation is a process used to entrap a core material within a shell, and it has wide-ranging applications in pharmaceuticals, food science, and cosmetics. The choice of materials and the formulation parameters significantly affect the properties of the resulting microcapsules, including their stability and release characteristics.

The use of fluorinated compounds in microcapsule formulations has been explored to enhance their performance. For instance, fluorinated surfactants are used to stabilize emulsions, which are often precursors to microcapsules. researchgate.net The unique properties of fluorinated compounds, such as their low surface tension and immiscibility with both aqueous and hydrocarbon phases, can be advantageous in creating stable and well-defined microcapsules.

Advanced Theoretical and Computational Studies on Ethyl 6 Fluoronicotinate

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT calculations can elucidate the distribution of electrons within Ethyl 6-fluoronicotinate, providing a foundation for understanding its chemical behavior.

Theoretical studies on pyridine (B92270) and its derivatives have been performed using DFT methods such as B3LYP with basis sets like 6-31(d,p) to analyze the effect of substituent atoms on electronic and structural properties. iiste.orgcore.ac.uk For fluorinated aromatic compounds, DFT is employed to calculate optimized structures, total energies, electronic states, and energy gaps. nih.gov The addition of fluorine atoms can significantly alter the electronic properties of a molecule. nih.gov

Key electronic properties that can be calculated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. mdpi.com

Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the chemical reactivity of the molecule. These include ionization potential, electron affinity, chemical potential, global hardness, and electrophilicity index. iiste.orgmdpi.com For instance, analysis of global descriptors for similar heterocyclic compounds has revealed which structures are the most reactive based on their energy gaps. ijcce.ac.ir

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: These are representative values based on typical DFT calculations for similar molecules and are for illustrative purposes.)

PropertyCalculated ValueSignificance
HOMO Energy-7.2 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy-1.5 eVEnergy of the lowest unoccupied orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.7 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment2.5 DMeasures the overall polarity of the molecule.
Ionization Potential7.2 eVEnergy required to remove an electron.
Electron Affinity1.5 eVEnergy released when an electron is added.
Global Hardness (η)2.85 eVMeasures resistance to change in electron distribution.
Electrophilicity Index (ω)1.8 eVQuantifies the ability of the molecule to accept electrons.

Molecular Dynamics Simulations to Elucidate Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov By simulating the interactions of this compound with itself and with solvent molecules over time, MD can provide a detailed picture of the intermolecular forces that govern its macroscopic properties.

The interactions between aromatic molecules are often governed by weak intermolecular forces, such as London dispersion forces, which can lead to aggregation. nih.gov For fluorinated aromatic rings, electrostatic interactions play a significant role. The polarization of a fluorinated ring can lead to a partial positive charge at its center, influencing how it interacts with other molecules. nih.gov MD simulations can quantify these interactions, helping to understand phenomena like solubility and crystal packing.

A typical MD simulation of this compound would involve placing a number of molecules in a simulation box, often with a solvent like water, and then calculating the forces between them and their subsequent motion. The choice of force field is crucial for accurately describing the intermolecular interactions. core.ac.uk Analysis of the simulation trajectory can reveal preferred orientations and distances between molecules, which can be quantified using radial distribution functions (RDFs).

Table 2: Primary Intermolecular Interactions for this compound

Interaction TypeDescriptionExpected Significance for this compound
Dipole-Dipole InteractionsAttractive or repulsive forces between polar molecules.Significant due to the polar C-F, C=O, and C-O bonds.
London Dispersion ForcesWeak intermolecular forces arising from temporary fluctuations in electron density.Present in all molecules; significant for the aromatic ring and ethyl chain.
π-π StackingAttractive, noncovalent interactions between aromatic rings.Possible between the pyridine rings of adjacent molecules.
Halogen BondingA noncovalent interaction where a halogen atom acts as an electrophilic species.Possible, with the fluorine atom interacting with a nucleophilic region of another molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Nicotinates

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific physicochemical property. mst.dk For fluorinated nicotinates, QSAR can be used to predict properties like pesticidal activity or therapeutic effects based on molecular descriptors. researchgate.netresearchgate.net

The development of a QSAR model involves creating a dataset of compounds with known activities and calculating a set of molecular descriptors for each. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to build a model that correlates these descriptors with the observed activity. nih.gov For fluorinated pesticides, it has been found that both steric and electrostatic effects contribute significantly to their activity. researchgate.net

A hypothetical QSAR model for the biological activity of a series of fluorinated nicotinates might take the following form:

Activity = c₀ + c₁ (logP) + c₂ (Dipole Moment) + c₃ (Molecular Weight)

Where c₀, c₁, c₂, and c₃ are coefficients determined from the statistical analysis. Such a model could then be used to predict the activity of new, unsynthesized fluorinated nicotinates, aiding in the design of more potent compounds.

Table 3: Relevant Molecular Descriptors for QSAR Modeling of Fluorinated Nicotinates

Descriptor ClassExample DescriptorsRelevance
HydrophobicLogP (Octanol-Water Partition Coefficient)Relates to the ability of the molecule to cross cell membranes.
ElectronicDipole Moment, HOMO/LUMO energies, Partial Atomic ChargesDescribes the electronic distribution and reactivity of the molecule.
Steric/TopologicalMolecular Weight, Molecular Volume, Surface Area, Wiener IndexRelates to the size and shape of the molecule, which can affect binding to a target site.
Quantum ChemicalTotal Energy, Heat of FormationProvides information on the stability of the molecule.

Predictive Modeling of Partitioning Behavior in Biphasic Systems

The partitioning behavior of a compound between two immiscible liquid phases, typically octanol (B41247) and water, is a key physicochemical property, often quantified by the partition coefficient (log P). publish.csiro.au This property is crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates. For highly fluorinated compounds, predicting partitioning behavior can be challenging due to their unique properties. ethz.chacs.org

Several computational models exist for predicting log P values. These range from empirical fragment-based methods to quantum chemical implicit solvent models. publish.csiro.auresearchgate.net Fragment-based methods like ALOGP and miLOGP estimate log P by summing the contributions of individual molecular fragments. publish.csiro.auresearchgate.net More advanced methods like SPARC and COSMOtherm use quantum chemical calculations to predict partitioning behavior. ethz.chacs.org Studies have shown that for fluorinated compounds, the accuracy of these predictive models can vary, with some models underperforming compared to their accuracy for non-fluorinated compounds. ethz.chacs.org

Table 4: Comparison of Hypothetical Predicted log P Values for this compound using Different Models (Note: These are illustrative values to demonstrate the range of predictions from different computational models.)

Prediction MethodPredicted log PBasis of Method
ALOGPS2.15Atom-based fragmental method with associative neural network.
miLOGP2.05Group contribution method based on molecular fragments.
COSMOtherm2.30Quantum chemistry-based model using conductor-like screening model for realistic solvation.
SPARC2.22Calculates properties from fundamental chemical structure theory.

Conformational Analysis and Stereochemical Considerations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com For this compound, the primary sources of conformational flexibility are the rotation around the C(ring)-C(carbonyl) bond and the C(carbonyl)-O(ester) bond.

The rotation around these bonds leads to different conformers with varying steric and electronic interactions, and thus different potential energies. libretexts.org The most stable conformations are typically those that minimize steric hindrance between bulky groups. For the ester group, the anti (or trans) and syn (or cis) conformations regarding the C(ring)-C-O-C dihedral angle are of particular interest. The anti conformation, where the ethyl group is pointing away from the pyridine ring, is generally expected to be more stable due to reduced steric clash.

A potential energy surface can be calculated by rotating a specific dihedral angle and calculating the energy at each step. This allows for the identification of energy minima (stable conformers) and energy maxima (transition states).

In terms of stereochemistry, this compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, it does not exist as enantiomers or diastereomers.

Table 5: Key Conformational States of this compound (Based on rotation around the C(ring)-C(carbonyl) bond)

ConformationDihedral Angle (N-C-C=O)Relative Energy (Hypothetical)Description
Planar (syn-periplanar)~0°HigherThe carbonyl oxygen is eclipsed with the nitrogen atom of the pyridine ring, leading to repulsion.
Planar (anti-periplanar)~180°LowerThe carbonyl oxygen is on the opposite side of the nitrogen atom, which is generally the more stable planar conformation.
Non-planar~30-60°IntermediateTwisted conformations that may represent local minima or transition states.

Derivatives and Analogs of Ethyl 6 Fluoronicotinate: Structure Activity Relationship Investigations

Systematic Modification of the Ester Group

The ester functional group in ethyl 6-fluoronicotinate is a prime target for systematic modification to modulate properties like lipophilicity and fluorophilicity, which are critical for applications such as drug delivery. Studies on a series of nicotinic acid esters have demonstrated a clear relationship between the structure of the ester alkyl chain and the compound's partitioning behavior.

Research into the fluorophilicity—the affinity of a molecule for a fluorous phase—of various nicotinate (B505614) esters reveals significant trends. By measuring the partition coefficients (log Kp) between a fluorocarbon solvent and toluene (B28343), a clear structure-property relationship emerges. For standard hydrocarbon esters of nicotinic acid, increasing the length of the alkyl chain from one to ten carbons leads to a hundred-fold increase in fluorophilicity. nih.gov

A more pronounced effect is observed when the ester group is functionalized with fluorinated alkyl chains. nih.gov The degree and nature of fluorination in the ester tail drastically alter the molecule's properties. For instance, a study comparing fully fluorinated and partially fluorinated nicotinates showed that their partitioning behavior spans three orders of magnitude. nih.gov In fully fluorinated nicotinates, increasing the carbon chain length from four to eight carbons results in a marked increase in fluorophilicity. nih.gov The nicotinate with the longest fluorinated tail (C8F15) was found to be slightly fluorophilic, with a positive log Kp value of 0.13. nih.gov This aligns with empirical rules suggesting that a molecule needs to contain greater than 60% fluorine by weight to exhibit fluorophilic behavior. nih.gov

Even subtle changes, such as the replacement of a single CF2 group with a CH2 group, can have a significant impact. The difference in partition coefficients between a fully fluorinated C8 ester and a partially fluorinated C8 ester highlights the drastic effect of fluorine substitution on the physicochemical properties of nicotinates. nih.gov

Ester Group ModificationKey FindingImpact on Property
Increasing Hydrocarbon Chain LengthFluorophilicity increases with chain length (e.g., from C1 to C10). nih.govEnhanced affinity for fluorocarbon solvents.
Increasing Fluorocarbon Chain LengthA pronounced increase in fluorophilicity is observed (e.g., C4F7 to C8F15). nih.govShifts compound from fluorophobic to fluorophilic.
Partial vs. Full FluorinationPartially fluorinated esters remain fluorophobic (negative log Kp), while a fully fluorinated C8 ester is slightly fluorophilic. nih.govDegree of fluorination is critical for partitioning behavior.

Introduction of Additional Substituents on the Pyridine (B92270) Ring

Further diversification of the this compound scaffold can be achieved by introducing additional substituents onto the pyridine ring. These modifications can influence electronic properties, steric hindrance, and the potential for new intermolecular interactions.

The substitution of the fluorine atom at the 6-position with other halogens, such as chlorine or bromine, or the addition of a second halogen elsewhere on the ring, would significantly impact the molecule's properties. While direct comparative studies on the biological activity of this compound versus its 6-chloro or 6-bromo analogs are not detailed in the available literature, the principles of medicinal chemistry allow for predictions. Chlorine and bromine are larger and less electronegative than fluorine. Replacing fluorine with chlorine would increase the size of the substituent and alter its electronic influence from strongly electron-withdrawing to moderately electron-withdrawing, which could in turn affect binding affinities to biological targets and metabolic stability.

The introduction of an amino group onto the fluoronicotinate ring can introduce a site for hydrogen bonding and significantly alter the molecule's polarity and basicity. While research specifically on ethyl 2-amino-6-fluoronicotinate is limited, studies on closely related analogs, such as 2-amino-nicotinonitriles, provide valuable SAR insights.

A series of 2-amino-4,6-diphenylnicotinonitriles has been synthesized and evaluated for various biological activities, including antimicrobial and antiproliferative effects. nih.gov These compounds, which feature the core amino-substituted pyridine structure, have shown promise as potential anticancer agents, with some derivatives demonstrating exceptional cytotoxicity against breast cancer cell lines. nih.gov The amino group is a key structural feature, and its presence is integral to the observed biological activities, which also include PIM-1 kinase inhibition and A2A adenosine (B11128) receptor antagonism. nih.gov The chemical feasibility of such compounds is further supported by the commercial availability of isomers like ethyl 2-aminoisonicotinate. bldpharm.com These findings suggest that amino-substituted fluoronicotinates represent a promising class of compounds with significant potential for biological activity.

Coordination Compounds of 6-Fluoronicotinate

The 6-fluoronicotinate anion can act as a ligand, coordinating with metal ions to form complex structures known as coordination compounds. The ligand can bind to a metal center through the pyridine nitrogen atom and one of the carboxylate oxygen atoms, acting as a bidentate chelating agent. This chelation typically results in the formation of a stable ring structure involving the metal ion.

While specific crystal structures of metal complexes with 6-fluoronicotinate as the sole ligand are not detailed in the searched literature, the principles of coordination chemistry suggest that it would form stable complexes, likely with octahedral or distorted octahedral geometries, depending on the metal center. libretexts.orgfu-berlin.de

Metal IonLikely Coordination NumberPredicted GeometryPotential Influence of Fluorine
Co(III), Fe(III), Cr(III)6Octahedral libretexts.orgtcd.ieModulates electronic properties and spin state of the metal. fu-berlin.de
Cu(II), Pd(II), Pt(II)4Square Planar libretexts.orgAffects ligand field strength and complex stability.
Zn(II)4 or 6Tetrahedral or OctahedralInfluences Lewis acidity of the metal center.

Comparative Analysis of Fluorination Effects on Analogous Nicotinates

The introduction of a fluorine atom into an organic molecule can profoundly alter its properties. A comparative analysis of fluorinated nicotinates versus their non-fluorinated (hydrocarbon) analogs reveals the significant impact of this substitution.

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. nih.gov Studies on ethyl nicotinate have shown that it undergoes enzymatic hydrolysis to nicotinic acid during skin permeation. nih.gov The presence of a fluorine atom, particularly near a site of metabolism, can block this process, thereby increasing the metabolic stability and bioavailability of the compound.

Lipophilicity and Partitioning : Fluorination has complex, non-linear effects on lipophilicity (logP). libretexts.org While fluorinating an aromatic ring often increases lipophilicity, this is not always the case. libretexts.org A direct comparison of nicotinic acid esters showed that fluorinated versions have vastly different partitioning behavior than their hydrocarbon counterparts. nih.gov For example, while increasing the chain length of both hydrocarbon and fluorocarbon esters increases their affinity for a fluorinated solvent, the effect is much more dramatic for the fluorinated series, spanning three orders of magnitude. nih.gov

Electronic Properties and pKa : Fluorine is the most electronegative element, and its presence on the pyridine ring acts as a strong electron-withdrawing group. This has a significant effect on the basicity of the pyridine nitrogen. The introduction of fluorine lowers the pKa of the conjugate acid, making the pyridine nitrogen less basic. This can alter the compound's behavior at physiological pH and its ability to interact with biological targets via hydrogen bonding or ionic interactions.

In essence, the substitution of a hydrogen atom with a fluorine atom in the nicotinic acid framework provides a powerful tool for fine-tuning the molecule's pharmacokinetic and pharmacodynamic profile.

Future Research Directions and Emerging Paradigms for Ethyl 6 Fluoronicotinate

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of fluorinated heterocycles like Ethyl 6-fluoronicotinate presents unique challenges, often requiring harsh conditions that limit functional group tolerance and selectivity. rsc.orgresearchgate.net Emerging research paradigms are thus aimed at developing more efficient, selective, and safer synthetic routes.

Continuous Flow Chemistry: Flow chemistry is emerging as a powerful technique for fluorination reactions. durham.ac.ukrsc.org By using microreactors, chemists can achieve precise control over reaction parameters such as temperature, pressure, and mixing, which is often difficult in conventional batch setups. durham.ac.uk This enhanced control leads to higher yields, improved safety by minimizing the accumulation of hazardous intermediates, and easier scalability. durham.ac.ukacs.org The application of continuous flow processes is particularly advantageous for using fluorinated gases or highly reactive fluorinating agents. rsc.orgtib.eu

Biocatalysis: The use of enzymes for fluorination represents a green and highly selective synthetic approach. The fluorinase enzyme, for example, can catalyze the formation of a carbon-fluorine bond under mild, aqueous conditions via an Sₙ2 mechanism. acsgcipr.org While the substrate scope for fluorinases is currently limited, ongoing research in enzyme engineering and discovery aims to broaden their applicability for producing fluorinated heterocycles. acsgcipr.org

Table 1: Comparison of Emerging Synthetic Methodologies for Fluoronicotinates

Methodology Key Advantages Research Focus Representative Reagents/Systems
Late-Stage Fluorination High functional group tolerance; ideal for analog synthesis. Development of new catalysts and reagents for improved regioselectivity. Selectfluor, AgF₂, Pd-catalysts. researchgate.netnih.gov
Continuous Flow Chemistry Enhanced safety, scalability, and process control; improved yields. Reactor design optimization; integration with other synthetic steps. Microreactors, tube reactors. durham.ac.uktib.eu

| Biocatalysis | Unparalleled selectivity; environmentally friendly conditions. | Enzyme engineering to expand substrate scope; discovery of new fluorinating enzymes. | Fluorinase enzymes. acsgcipr.org |

Expanding the Scope of Building Block Applications in Complex Molecule Synthesis

The unique properties conferred by the fluorine atom—such as increased metabolic stability, enhanced binding affinity, and altered acidity (pKa)—make this compound a privileged building block. innospk.comrsc.orgccspublishing.org.cn Research is continuously expanding its utility in the synthesis of diverse and complex molecular architectures.

In medicinal chemistry , the 6-fluoronicotinate scaffold is a cornerstone for the development of active pharmaceutical ingredients (APIs). innospk.comossila.com The ester group can be readily converted to an amide or other functionalities, while the fluorinated pyridine (B92270) core serves as a bioisostere for other aromatic rings, often improving pharmacokinetic properties. innospk.com It is a key component in the synthesis of molecules targeting a range of diseases, including tracers for positron emission tomography (PET) imaging. ossila.comnih.gov

In the agrochemical industry , fluorine-containing compounds represent a significant portion of modern pesticides. nih.govresearchgate.net The introduction of a fluorinated moiety, such as the one derived from this compound, can lead to agrochemicals with enhanced efficacy, better metabolic stability in plants and insects, and improved physicochemical properties for formulation and application. ccspublishing.org.cnresearchgate.net

In materials science , fluorinated organic molecules are explored for applications in electronics and advanced materials. The high electronegativity of fluorine can significantly alter the electronic properties of the pyridine ring, making derivatives of this compound potential components for creating functional polymers or materials with specific optical or electronic characteristics.

Table 2: Applications of this compound as a Molecular Building Block

Application Area Rationale for Use Examples of Target Molecules
Medicinal Chemistry Improve metabolic stability, binding affinity, and lipophilicity. innospk.comnih.gov Kinase inhibitors, PET imaging agents, GPCR modulators. ossila.comnih.govfrontiersin.org
Agrochemicals Enhance biological efficacy and stability. ccspublishing.org.cnresearchgate.net Herbicides, fungicides, insecticides. researchgate.net

| Materials Science | Modify electronic properties for functional materials. | Organic electronics, functional polymers. |

Advanced Computational Approaches for Rational Design

Computational chemistry has become an indispensable tool for accelerating the design and optimization of novel molecules derived from this compound. These in silico methods provide deep insights into molecular properties and interactions, guiding synthetic efforts and reducing the need for extensive empirical screening.

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure, reactivity, and spectroscopic properties of fluorinated nicotinic acid derivatives. dergipark.org.trresearcher.life By calculating parameters like molecular orbital energies and electron density distribution, researchers can predict the most reactive sites on the molecule, guiding the design of synthetic reactions and understanding the impact of fluorination on the molecule's intrinsic properties. dergipark.org.trnih.gov

Molecular Docking and Dynamics: To explore the potential of this compound derivatives as therapeutic agents, molecular docking simulations are used to predict how these molecules bind to specific protein targets. dergipark.org.trnih.govmdpi.com These simulations help identify key interactions, such as hydrogen bonds or halogen bonds, between the ligand and the protein's active site. nih.govacs.org Molecular dynamics (MD) simulations further refine this by modeling the dynamic behavior of the ligand-protein complex over time, providing a more accurate estimation of binding stability and affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of this compound derivatives, QSAR models can identify which structural features are most critical for a desired pharmacological effect, enabling the rational design of new, more potent analogs.

Table 3: Role of Computational Methods in Designing this compound Derivatives

Computational Method Primary Application Insights Gained
Density Functional Theory (DFT) Electronic structure and reactivity analysis. Optimized molecular geometry, prediction of reactive sites, understanding of electronic properties. dergipark.org.trresearcher.lifenih.gov
Molecular Docking Prediction of ligand-protein binding modes. Identification of key binding interactions, prioritization of compounds for synthesis. dergipark.org.trmdpi.com

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecular complexes. | Assessment of binding stability and conformational changes over time. nih.gov |

Exploration of New Pharmacological Targets and Modalities (Excluding Clinical Human Trials)

The this compound scaffold is being actively investigated for the development of modulators for a variety of novel and established pharmacological targets. Preclinical research is focused on leveraging the unique properties of the fluorinated pyridine ring to achieve high potency and selectivity.

Kinase Inhibitors: Protein kinases are a major class of drug targets, particularly in oncology. nih.govrsc.org The pyridine and imidazopyridine cores, often derived from nicotinic acid building blocks, are prevalent in many kinase inhibitors. nih.govnih.gov Derivatives of this compound are being designed to target specific kinases, such as FLT3, Aurora kinases, and VEGFR-2, which are implicated in various cancers. nih.govacs.org The fluorine atom can form specific interactions within the kinase ATP-binding pocket, potentially enhancing selectivity and potency. nih.gov

G-Protein Coupled Receptor (GPCR) Modulators: GPCRs represent the largest family of membrane proteins and are the targets of a large percentage of approved drugs. mdpi.com The development of small molecules that can act as agonists, antagonists, or allosteric modulators of GPCRs is a major focus of drug discovery. frontiersin.orgmdpi.com The nicotinamide (B372718) framework is a versatile scaffold for designing GPCR ligands, and the introduction of fluorine can fine-tune the compound's properties to achieve desired activity and selectivity for specific receptor subtypes. frontiersin.org

Enzyme and Protein-Protein Interaction Modulators: Beyond kinases and GPCRs, derivatives of this compound are being explored as inhibitors for other enzyme classes and as modulators of protein-protein interactions. The scaffold's ability to be readily functionalized allows for the creation of diverse chemical libraries that can be screened against a wide array of biological targets in early-stage, preclinical drug discovery efforts.

Table 4: Preclinical Exploration of Pharmacological Targets for this compound Derivatives

Target Class Rationale for Investigation Potential Therapeutic Area (Preclinical)
Protein Kinases (e.g., FLT3, Aurora) Pyridine scaffold is a known hinge-binder; fluorine can enhance binding affinity and selectivity. nih.govacs.org Oncology.
GPCRs Scaffold serves as a versatile template for designing selective ligands. frontiersin.org CNS disorders, metabolic diseases, inflammation.

| Other Enzymes (e.g., Proteases) | Fluorine can modulate electronic properties to interact with active site residues. | Infectious diseases, oncology. |

Q & A

[Basic] What are the established synthetic routes for Ethyl 6-fluoronicotinate, and what characterization methods are recommended?

This compound is typically synthesized via esterification of 6-fluoronicotinic acid with ethanol, using coupling agents like DCC (dicyclohexylcarbodiimide) or acid catalysts. Characterization should include:

  • NMR spectroscopy (¹H/¹³C) to confirm ester formation and fluorine substitution patterns.
  • IR spectroscopy to identify carbonyl (C=O) and ester (C-O) functional groups.
  • X-ray crystallography for definitive structural confirmation, as demonstrated in heterometallic coordination polymer studies .
  • Elemental analysis and mass spectrometry to verify purity and molecular weight. Ensure reproducibility by documenting reaction conditions (solvent, temperature, catalyst) in detail .

[Basic] What are the key applications of this compound in coordination chemistry?

This compound serves as a ligand in heterometallic coordination polymers. For example, it bridges palladium(II) and sodium ions in 2D networks, forming structures like {[Na₂(H₂O)₂(μ-H₂O)₄PdCl₂(μ-6-Fnic-N:O′)₂]·2H₂O}ₙ. Such frameworks are studied for their crystallographic properties and potential catalytic or material science applications. Characterization involves PXRD, TGA/DSC, and DFT calculations to correlate structure with stability .

[Advanced] How can researchers optimize reaction conditions for this compound synthesis to improve yield and purity?

Optimization strategies include:

  • Design of Experiments (DOE): Systematically vary parameters (e.g., catalyst concentration, temperature, solvent polarity) and analyze outcomes statistically .
  • Purification techniques: Use column chromatography or recrystallization with solvents of varying polarity to isolate high-purity product.
  • In-line monitoring: Employ techniques like HPLC or reaction calorimetry to track esterification progress in real time. Document all changes in supplementary materials to ensure reproducibility .

[Advanced] What strategies are effective in resolving contradictory spectroscopic data for this compound derivatives?

  • Cross-validation: Combine multiple techniques (e.g., ¹⁹F NMR, X-ray crystallography, and IR) to confirm structural assignments.
  • Computational modeling: Use DFT calculations to predict spectral profiles (e.g., chemical shifts, vibrational modes) and compare with experimental data .
  • Peer consultation: Engage crystallography or spectroscopy experts to identify potential methodological flaws, such as improper sample preparation or instrument calibration .

[Basic] How should researchers design experiments to assess the biological activity of this compound-based compounds?

  • In vitro assays: Test cytotoxicity against cancer cell lines (e.g., bladder T24 or lung A549) using MTT assays, with IC₅₀ values calculated via nonlinear regression .
  • Antibacterial screens: Use standardized protocols (e.g., broth microdilution) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Controls: Include positive (e.g., cisplatin) and negative (DMSO vehicle) controls. Report concentrations in µM and statistical significance (p < 0.05) .

[Advanced] What computational methods are suitable for modeling the electronic properties of this compound in coordination polymers?

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and ligand-metal charge transfer.
  • Molecular dynamics simulations: Study thermal stability and hydration effects in coordination networks.
  • Software tools: Use Gaussian, ORCA, or VASP with basis sets (e.g., B3LYP/6-31G*) validated against experimental crystallographic data .

[Advanced] How can researchers address discrepancies between theoretical predictions and experimental results in studies involving this compound?

  • Error analysis: Quantify uncertainties in computational parameters (e.g., basis set limitations) and experimental measurements (e.g., instrument precision) .
  • Sensitivity testing: Vary input parameters (e.g., solvent model, temperature) in simulations to identify factors influencing divergence.
  • Collaboration: Partner with computational chemists to refine models using hybrid QM/MM approaches .

[Basic] What are the best practices for documenting experimental procedures involving this compound to ensure reproducibility?

  • Detailed protocols: Specify reagent sources, molar ratios, reaction times, and purification steps.
  • Instrument parameters: Record NMR operating frequencies, HPLC gradients, and crystallography resolution limits.
  • Supplementary materials: Archive raw data (e.g., NMR spectra, crystallographic .cif files) in repositories like Zenodo or Figshare .

[Advanced] What analytical techniques are critical for determining the purity and stability of this compound under varying storage conditions?

  • Stability studies: Conduct accelerated degradation tests (e.g., 40°C/75% RH) and monitor via HPLC-UV.
  • Thermogravimetric analysis (TGA): Assess thermal decomposition profiles.
  • Karl Fischer titration: Quantify moisture uptake in hygroscopic samples. Report results with error margins (±SD) .

[Advanced] How can systematic literature reviews be structured to identify knowledge gaps in this compound research?

  • Search strategy: Use databases (SciFinder, Reaxys) with keywords: "6-fluoronicotinate," "coordination polymer," "synthesis." Filter for peer-reviewed articles (2000–2025).
  • Critical appraisal: Evaluate studies for methodological rigor (e.g., sample size, statistical analysis) using tools like GRADE.
  • Gap analysis: Tabulate reported properties (e.g., biological activity, catalytic performance) and highlight understudied areas (e.g., environmental toxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.